molecular formula C12H16F3NO3 B3040554 Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate CAS No. 215657-72-0

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate

Cat. No.: B3040554
CAS No.: 215657-72-0
M. Wt: 279.26 g/mol
InChI Key: FCYPINHJDOBNFS-VMPITWQZSA-N
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Description

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate (molecular formula: C₁₂H₁₆F₃NO₃, molecular weight: 279.26 g/mol) is a fluorinated piperidine derivative characterized by a trifluoromethyl ketone conjugated to a vinyl group (enone system) at the 3-position of the butenyl side chain . The ethyl ester at the piperidine-4-carboxylate position enhances lipophilicity, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO3/c1-2-19-11(18)9-3-6-16(7-4-9)8-5-10(17)12(13,14)15/h5,8-9H,2-4,6-7H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYPINHJDOBNFS-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with piperidine under specific conditions. For instance, in the presence of a catalytic amount of triethylamine (NEt3), ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with piperidine at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate is being investigated for its potential as a lead compound in drug development. Its structural similarities to known pharmacophores suggest that it may interact effectively with biological macromolecules such as enzymes and receptors involved in disease pathways. Preliminary studies indicate that compounds with similar structures can exhibit significant binding affinities to protein targets.

2. Antimicrobial Activity

Research has shown that derivatives of piperidine can possess antimicrobial properties. This compound may also exhibit such activity due to its unique trifluoromethylated structure. Further studies are required to evaluate its efficacy against various microbial strains.

Agrochemical Applications

1. Herbicides and Pesticides

The compound's unique chemical properties make it a candidate for use in agrochemicals, particularly as a herbicide or pesticide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their absorption and effectiveness in agricultural applications .

Mechanism of Action

The mechanism of action of Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Structural and Functional Group Comparisons

Compound Name Substituent Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
This compound 4,4,4-Trifluoro-3-oxobut-1-enyl Trifluoromethyl, enone, ester 279.26 High electronegativity from CF₃; enone reactivity
Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate 4,4,4-Trifluoro-3-hydroxybutyl Trifluoromethyl, hydroxyl, ester 281.26 Reduced ketone to alcohol; increased hydrogen bonding potential
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 2-Chloroethyl Chloro, ester 219.70 Chloro group as a leaving group; alkylation utility
Ethyl 4-oxo-1-piperidinecarboxylate 4-Oxo Ketone, ester 185.21 Simple ketone; lacks fluorination
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate 2-Nitro-4-(trifluoromethyl)phenyl Nitro, trifluoromethyl, ester 356.28 Aromatic nitro group; strong electron withdrawal

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs like Ethyl 4-oxo-1-piperidinecarboxylate. However, the enone system introduces polarity, balancing solubility in organic and aqueous media .
  • Reactivity: The enone moiety enables conjugate addition reactions, contrasting with Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which undergoes nucleophilic substitution via the chloro group .
  • Stability: The trifluoromethyl group stabilizes the ketone against reduction, whereas Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate (hydroxy derivative) is less reactive due to the absence of the enone system .

Biological Activity

Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate is an organofluorine compound recognized for its distinctive structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16F3NO3C_{12}H_{16}F_3NO_3 and a molecular weight of approximately 279.26 g/mol. The presence of a trifluoromethyl group and a piperidine ring contributes to its unique reactivity and stability in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and electrophilic nature, allowing it to participate in nucleophilic addition reactions .

Potential Biological Targets

This compound has shown potential interactions with:

  • Enzymes : Preliminary studies indicate that compounds with similar structures can inhibit specific enzymes involved in disease pathways .
  • Receptors : The compound may bind to various receptors, influencing signaling pathways relevant to therapeutic effects.

In Vitro Studies

Research has highlighted the potential of this compound in inhibiting certain biological targets. For instance, studies on structurally related piperidines have demonstrated modest inhibitory effects against the SARS-CoV-2 main protease (Mpro), suggesting that further optimization could enhance its efficacy as an antiviral agent .

Comparative Analysis

A comparison with other piperidine derivatives indicates that this compound exhibits unique properties that may confer distinct biological activities. The following table summarizes some related compounds:

Compound NameStructural FeaturesNotable Properties
Ethyl 1-[4-(trifluoromethyl)benzoyl]piperidine-3-carboxylateTrifluoromethyl group and piperidineAntimicrobial activity
1-(4-chlorophenyl)-piperidine derivativesSimilar piperidine structureAntidepressant effects
N-(trifluoromethyl) derivativesTrifluoromethyl group presentEnhanced lipophilicity

Case Studies

Case Study 1: Antiviral Activity
In a study examining the antiviral properties of various piperidine derivatives, this compound was identified as a candidate for further development due to its ability to inhibit viral proteases .

Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, suggesting potential applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between ethyl piperidine-4-carboxylate derivatives and trifluoromethyl-containing enone precursors. Key steps include:

  • Amide/ester coupling : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile or dichloromethane (DCM) to link the piperidine moiety to the trifluoro-oxobut-enyl group .
  • Alkylation : Reaction of ethyl isonipecotate with halogenated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases (e.g., DIEA) to introduce substituents .
  • Purification : Trituration in ethyl acetate or silica gel chromatography to isolate the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ions (e.g., m/z 410.1931 [M+H]⁺) and fragmentation patterns .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features, such as the trifluoromethyl group (δ ~110-120 ppm for ¹³C) and piperidine ring protons (δ 1.2–4.3 ppm for ¹H) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal structure and stereochemistry, particularly for resolving enantiomeric purity .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments during structural elucidation?

  • Methodological Answer :

  • Crystallographic Validation : Use SHELX-based refinement to resolve ambiguous stereochemistry. For example, compare experimental X-ray data with computational models to confirm bond angles and torsion angles .
  • Dynamic NMR Analysis : Variable-temperature ¹H NMR can identify rotameric equilibria or conformational flexibility in the enone or piperidine moieties .
  • Chiral Chromatography : Pair with circular dichroism (CD) to distinguish enantiomers, especially if the compound exhibits pharmacological activity .

Q. What are the key considerations for optimizing coupling reactions in the synthesis of this compound?

  • Methodological Answer :

  • Reagent Selection : EDCI/HOBt systems minimize racemization in amide bond formation, while DIEA ensures optimal pH for nucleophilic attack .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction rates by stabilizing transition states.
  • Byproduct Management : Silica gel plug filtration or aqueous workup (e.g., ethyl acetate/water partitioning) removes unreacted starting materials .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 60% ethyl acetate/hexane) and adjust stoichiometry (e.g., 2:1 molar ratio of acylating agent to piperidine derivative) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylate

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